

Common side reactions with Fmoc-NH-PEG11-CH₂COOH and how to prevent them

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Compound of Interest

Compound Name: Fmoc-NH-PEG11-CH₂COOH

Cat. No.: B8106028

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Technical Support Center: Fmoc-NH-PEG11-CH₂COOH

Welcome to the technical support center for **Fmoc-NH-PEG11-CH₂COOH**. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this PEG linker in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is **Fmoc-NH-PEG11-CH₂COOH** and what are its primary applications?

Fmoc-NH-PEG11-CH₂COOH is a heterobifunctional linker molecule. It consists of an amine group protected by a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, a terminal carboxylic acid, and a hydrophilic 11-unit polyethylene glycol (PEG) spacer. Its primary applications are in bioconjugation and solid-phase peptide synthesis (SPPS). The PEG spacer enhances the solubility and reduces aggregation of the target molecule, while the orthogonal protecting groups allow for controlled, sequential reactions.

Q2: How stable is the PEG chain during standard peptide synthesis conditions?

The ether linkages within the polyethylene glycol (PEG) backbone are chemically stable under the standard conditions of Fmoc-based solid-phase peptide synthesis (SPPS). This includes

stability during repeated cycles of acidic treatment (e.g., with trifluoroacetic acid for cleavage from the resin) and basic treatment (e.g., with piperidine for Fmoc deprotection).

Q3: What are the expected benefits of using a PEG11 linker in my peptide synthesis?

Incorporating a PEG11 linker can offer several advantages:

- **Improved Solubility:** The hydrophilic nature of the PEG chain can significantly enhance the solubility of hydrophobic peptides in aqueous solutions.
- **Reduced Aggregation:** By disrupting interchain hydrogen bonding, the PEG spacer can minimize peptide aggregation during synthesis
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